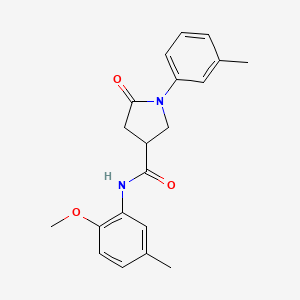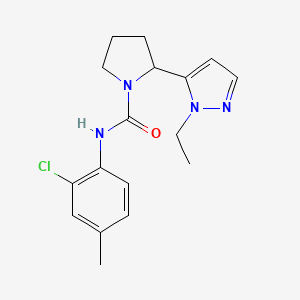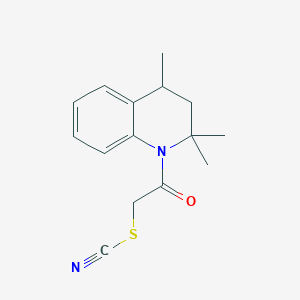![molecular formula C14H11F3N2O2 B4583460 5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
Vue d'ensemble
Description
"5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide" is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis and analysis involve advanced organic chemistry methodologies and techniques.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to "5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide," often involves the cycloaddition of nitrile oxides to appropriate alkenes or alkynes. For example, a related process involves the cycloaddition of carbethoxyformonitrile oxide to produce compounds with anti-inflammatory properties (Patterson, Cheung, & Ernest, 1992). Similarly, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides are synthesized from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, indicating the versatility of isoxazole synthesis methods (Sun, Ji, Wei, & Ji, 2020).
Molecular Structure Analysis
The structural analysis of compounds similar to "5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide" often involves X-ray crystallography, NMR, and MS techniques. These analyses provide insights into the compound's molecular geometry, electronic structure, and the spatial arrangement of its atoms (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Chemical Reactions and Properties
Isoxazole compounds exhibit a range of chemical reactivities, including participation in cycloaddition reactions, serving as intermediates in the synthesis of more complex molecules, and undergoing various organic transformations. These properties are crucial for their application in synthetic chemistry and material science (Hossain, Khan, Kim, & Le, 2022).
Applications De Recherche Scientifique
Immunomodulatory Properties
Research into compounds structurally related to 5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has shown potential immunomodulatory effects. For instance, HR325, a derivative, has demonstrated the ability to inhibit adenosine 3',5'-cyclic monophosphate (cAMP) synthesis in stimulated Jurkat cells, a T lymphocyte cell line. This inhibition is indicative of the compound's potential for influencing immune responses, which may have implications for the development of new immunotherapeutic agents (Curnock et al., 2001).
Herbicidal Activity
Further research has been conducted on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed by combining pharmacophores from isoxaflutole (IFT) and N-isobutyl-N-(4-chloro-benzyl)-4-chloro-2-pentenamide. These studies revealed compounds with significant herbicidal activity, showcasing the potential of derivatives of 5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in agricultural applications. Specifically, one derivative demonstrated 100% inhibition against certain weeds at low concentrations, indicating its potential as an effective herbicide (Sun et al., 2020).
Synthetic Methods and Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to 5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. For example, the synthesis of derivatives involving modifications to the cyclopropyl and isoxazole moieties has been explored, leading to the development of novel synthetic methodologies and providing insights into the chemical properties of these compounds. This research contributes to the broader understanding of how structural variations can influence the activity and potential applications of such compounds in various scientific domains (Yan & Liu, 2007).
Propriétés
IUPAC Name |
5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-2-1-3-10(6-9)18-13(20)11-7-12(21-19-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLYPLMCYUWBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)
![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4583391.png)
![2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)

![N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4583408.png)
![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)


![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B4583479.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)